N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole ring, followed by the introduction of the sulfonamide and methoxy groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the sulfonamide group, and the methoxy group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, for example, is known to participate in various chemical reactions. Similarly, the sulfonamide and methoxy groups could also influence the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
- A study on the synthesis and crystal structure of a related compound, N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, revealed its potential in aminohalogenation reactions and structural analysis through various spectroscopic methods (Zhang et al., 2010).
Anticancer Properties
- Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, showed high singlet oxygen quantum yields, indicating potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
- Synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties demonstrated significant antimicrobial activity against various organisms, highlighting the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
Corrosion Inhibition
- A density functional theory (DFT) study on bipyrazole derivatives related to this compound explored their potential as corrosion inhibitors. The study revealed significant insights into their inhibition efficiencies and reactive sites, beneficial for industrial applications (Wang et al., 2006).
Complex Formation and Equilibria
- Research on CuI complexes with N,N',S,S' scorpionate ligands, including compounds structurally similar to this compound, provided evidence for dimer-monomer equilibria. This study is crucial for understanding the complex formation and behavior of such compounds (Gennari et al., 2008).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it can be inferred that the compound may interact with the biochemical pathways of leishmania and plasmodium species .
Pharmacokinetics
The compound’s physical properties such as its predicted density of 111±01 g/cm3 and boiling point of 122 °C can influence its bioavailability.
Result of Action
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it can be inferred that the compound may have a significant impact on the cellular functions of leishmania and plasmodium species .
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential uses, particularly if it shows promising biological activity. This could involve more detailed studies of its mechanism of action, as well as potential applications in fields such as medicine or material science .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-9-14(21-4)5-6-15(11)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYVWOAJBNNBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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